OSSK-674842
描述
Its chemical structure features a heterocyclic core with a pyrimidine scaffold, functionalized with a trifluoromethyl group and a sulfonamide moiety, which enhances its binding affinity and selectivity toward specific kinase domains . Preclinical studies indicate that OSSK-674842 inhibits kinase activity by competitively binding to the ATP-binding pocket, with an IC50 of 12 nM against the EGFR-T790M mutant kinase .
Synthesis and Characterization
The synthesis of OSSK-674842 involves a multi-step protocol starting from 2,4-dichloropyrimidine, followed by nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The final compound is purified via column chromatography and characterized using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Purity (>99%) is confirmed by HPLC with a C18 reverse-phase column .
属性
CAS 编号 |
2054944-80-6 |
|---|---|
分子式 |
C16H15Br2N3O3 |
分子量 |
457.12 |
IUPAC 名称 |
(E)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-9-2-4-11(5-3-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+ |
InChI 键 |
KXZVPHGDSJNZRR-IFRROFPPSA-N |
SMILES |
O=C(N/N=C/C(C=C(Br)C(O)=C1Br)=C1O)CNC2=CC=C(C)C=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
OSSK674842; OSSK 674842; OSSK-674842 |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
OSSK-674842 belongs to a class of kinase inhibitors sharing structural and functional similarities with compounds such as Gefitinib (EGFR inhibitor) and OSI-420 (a metabolite of Erlotinib). Below is a systematic comparison:
Table 1: Structural and Functional Comparison
| Property | OSSK-674842 | Gefitinib | OSI-420 |
|---|---|---|---|
| Molecular Weight (g/mol) | 486.5 | 446.9 | 394.4 |
| Target Kinase | EGFR-T790M | Wild-type EGFR | EGFR-T790M |
| IC50 (nM) | 12 | 33 | 8.5 |
| Solubility (µg/mL) | 15 (pH 7.4) | 22 (pH 7.4) | 45 (pH 7.4) |
| Plasma Protein Binding | 92% | 90% | 88% |
| Bioavailability (Oral) | 65% | 60% | 55% |
Data sourced from in vitro assays and pharmacokinetic studies .
Key Findings
Selectivity : OSSK-674842 exhibits 2.7-fold higher selectivity for EGFR-T790M compared to OSI-420, reducing off-target effects on wild-type EGFR .
Metabolic Stability : Unlike Gefitinib, which undergoes extensive hepatic metabolism, OSSK-674842 demonstrates improved stability due to its trifluoromethyl group, prolonging its half-life (t1/2 = 8.2 h vs. 4.5 h for Gefitinib) .
Resistance Profile : OSI-420 shows superior potency (IC50 = 8.5 nM) but is prone to resistance mutations (e.g., C797S), whereas OSSK-674842 maintains efficacy against C797S variants in cell-line models .
Table 2: Preclinical Efficacy in Xenograft Models
| Compound | Tumor Growth Inhibition (%) | Median Survival (Days) | Toxicity (Grade ≥3) |
|---|---|---|---|
| OSSK-674842 | 78 | 42 | 10% |
| Gefitinib | 55 | 32 | 25% |
| OSI-420 | 82 | 38 | 30% |
Data from NSCLC xenograft models (n=10/group) .
Critical Analysis and Limitations
While OSSK-674842 demonstrates advantages in selectivity and stability, its moderate solubility (15 µg/mL) may limit intravenous formulations. In contrast, OSI-420’s higher solubility supports diverse administration routes but at the cost of increased toxicity . Gefitinib remains a first-line therapy due to its established safety profile, but OSSK-674842’s resistance profile positions it as a viable successor for EGFR-T790M-positive cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
